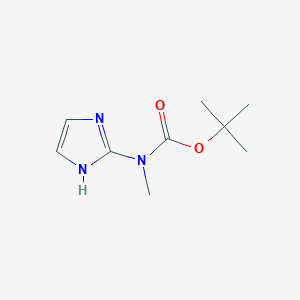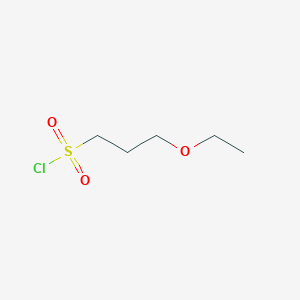
Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Corrosion Inhibition
- Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, a related compound, demonstrates significant corrosion inhibition properties in mild steel, particularly in acidic environments like sulfuric acid solutions. The effectiveness of these compounds in corrosion protection is attributed to their mixed-type inhibition and strong adsorption on the metal surface (Elazhary et al., 2019).
Synthesis and Characterization
- Derivatives of 1,2,3-triazole, including those with a hydroxymethyl group, have been synthesized and characterized, demonstrating their potential in various chemical applications. These compounds are often characterized using techniques like NMR spectroscopy, FT-IR, and X-ray crystallography, indicating their diverse structural properties and potential uses in different chemical reactions and processes (Milićević et al., 2020).
Antimicrobial Activity
- Some 1,2,3-triazole derivatives, closely related to Methyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate, show promising antimicrobial activities. These derivatives are synthesized and then tested for their effectiveness against various microbial strains, indicating their potential in developing new antimicrobial agents (Holla et al., 2005).
Molecular Interaction Studies
- Ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally similar, have been synthesized and analyzed for their molecular interactions, particularly focusing on π-hole tetrel bonding interactions. These studies contribute to a deeper understanding of the molecular structures and interactions of triazole derivatives, which can be crucial in designing new compounds with specific properties (Ahmed et al., 2020).
Luminescent Properties
- Quinoline-triazoles, which include derivatives of 1,2,3-triazole, have been studied for their hydrogen-bonding interactions and luminescent properties. These studies provide insights into the potential use of these compounds in optoelectronic applications and as luminescent materials (Bai et al., 2017).
Propriétés
IUPAC Name |
methyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,10H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQFJAPXPOSYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)

